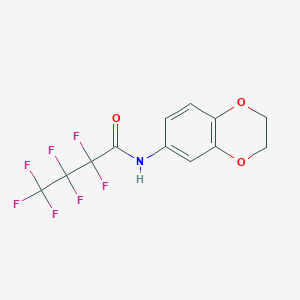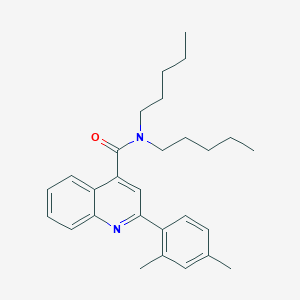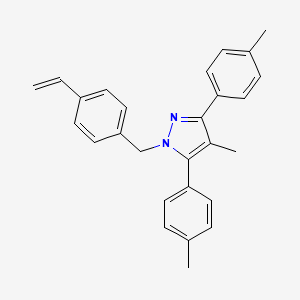
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a heptafluorobutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with heptafluorobutyric anhydride. The reaction is carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) under basic conditions, often using a base like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzodioxin ring.
Oxidation and Reduction: The benzodioxin moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Utilized in the development of fluorinated materials with unique properties such as high thermal stability and low surface energy.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzyme active sites or receptor binding pockets, while the heptafluorobutanamide group can enhance binding affinity through hydrophobic interactions and fluorine-specific effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin ring but differs in the substituent group.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromobenzenesulfonamide group.
Uniqueness
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is unique due to the presence of the heptafluorobutanamide group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C12H8F7NO3 |
|---|---|
Molecular Weight |
347.18 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C12H8F7NO3/c13-10(14,11(15,16)12(17,18)19)9(21)20-6-1-2-7-8(5-6)23-4-3-22-7/h1-2,5H,3-4H2,(H,20,21) |
InChI Key |
GESXVDXZDUVWAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10933285.png)
![N-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933298.png)


![Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate](/img/structure/B10933318.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10933322.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B10933325.png)
![Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B10933327.png)
![1-(2,4-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10933329.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933332.png)
![[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10933335.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole](/img/structure/B10933344.png)
![2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10933357.png)
![11,13-dimethyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10933360.png)
